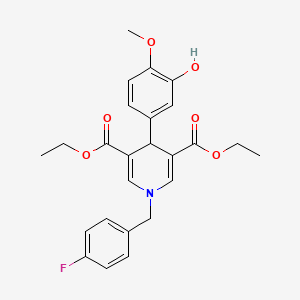![molecular formula C21H21N3O3 B6107346 3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6107346.png)
3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide, commonly known as BDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BDP is a member of the benzodioxole class of compounds, which are well-known for their diverse biological activities.
作用機序
BDP is a potent inhibitor of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histones, leading to the repression of gene expression. BDP inhibits HDAC activity, leading to an increase in histone acetylation and gene expression. This mechanism of action is thought to be responsible for the anti-inflammatory and anti-cancer properties of BDP.
Biochemical and Physiological Effects:
BDP has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. BDP has been found to have a low toxicity profile, making it a promising candidate for further therapeutic development.
実験室実験の利点と制限
BDP has several advantages over other HDAC inhibitors, including its high potency and selectivity for HDACs. However, it also has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can be overcome through the use of appropriate solvents and the careful design of experiments.
将来の方向性
There are several potential future directions for the use of BDP in scientific research. One potential application is in the development of new cancer therapies. BDP has been shown to be effective in inducing apoptosis in cancer cells and inhibiting their proliferation. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BDP's anti-inflammatory properties make it a promising candidate for further development in this area. Finally, BDP could be used as a tool to investigate the role of HDACs in various biological processes, including gene expression, cell proliferation, and differentiation.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide, or BDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BDP has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities, and has been used as a tool to investigate the role of HDACs in various biological processes. BDP has several advantages over other HDAC inhibitors, but also has some limitations that can be overcome through careful experimental design. There are several potential future directions for the use of BDP in scientific research, including the development of new cancer therapies and the treatment of inflammatory diseases.
合成法
BDP can be synthesized through a multi-step process that involves the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with 1,2-diaminoethane, followed by the reaction with 1H-imidazole-4-carboxylic acid and phenyl isocyanate. The final product is obtained through a purification process involving column chromatography.
科学的研究の応用
BDP has been extensively studied for its potential therapeutic properties in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities. BDP has been used as a tool to investigate the role of histone deacetylases (HDACs) in cancer cell growth and differentiation. It has also been used to study the mechanisms of action of various drugs, including antipsychotics and antidepressants.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(23-9-8-17-12-22-13-24-17)11-18(15-4-2-1-3-5-15)16-6-7-19-20(10-16)27-14-26-19/h1-7,10,12-13,18H,8-9,11,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLYEPIQQPYKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCCC3=CN=CN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6107263.png)
![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6107271.png)
![4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B6107284.png)
![N,N-diethyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6107291.png)
![{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6107298.png)
![2-(3-chlorophenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6107301.png)
![8-bromo-2-methyl-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6107307.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B6107316.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6107322.png)
![4-methyl-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6107329.png)



![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6107368.png)